Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with an ethyl ester group at the 4-position and a trifluoromethylphenyl group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate typically involves the reaction of 2-(Trifluoromethyl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using ethyl bromoacetate under basic conditions to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the 5-position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-(Trifluoromethyl)phenyl)thiazole-4-carboxylate
- 2-Aminothiazole derivatives
- Thiazole-based Schiff base compounds
Uniqueness
Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and stability compared to other thiazole derivatives. This compound’s ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness .
Biological Activity
Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate is a heterocyclic compound characterized by a thiazole ring, an ethyl ester group, and a trifluoromethyl-substituted phenyl group. This unique structure imparts significant biological activity, making it a compound of interest in medicinal chemistry and various therapeutic applications.
- Molecular Formula : C₁₄H₁₂F₃NO₂S
- Molecular Weight : Approximately 301.284 g/mol
- Structural Features :
- Thiazole ring, which is known for its diverse biological activities.
- Trifluoromethyl group that enhances lipophilicity and biological activity.
The presence of the trifluoromethyl group significantly influences the compound's pharmacological properties, enhancing its interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiazole ring can inhibit essential enzymes involved in microbial growth and inflammation.
- Cell Signaling Modulation : It may disrupt signaling pathways associated with cancer progression and inflammatory responses.
Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Studies indicate its effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis .
- Antifungal Properties : The compound exhibits potential antifungal activity, although specific data on efficacy against particular fungal pathogens is limited.
- Anti-inflammatory Effects : Research suggests it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Preliminary studies have shown promising results in inhibiting tumor growth in various cancer cell lines.
Research Findings and Case Studies
A review of the literature reveals several key findings regarding the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibit significant antibacterial activity against Mycobacterium tuberculosis, with certain derivatives showing higher potency than standard treatments .
- Cytotoxicity Against Cancer Cell Lines : In vitro assays indicated that this compound has cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values suggesting effective growth inhibition .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like trifluoromethyl on the phenyl ring was found to enhance the anticancer activity of thiazole derivatives. This relationship highlights the importance of substituent positioning in optimizing biological activity .
Data Table
Properties
Molecular Formula |
C13H10F3NO2S |
---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
ethyl 2-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H10F3NO2S/c1-2-19-12(18)10-7-20-11(17-10)8-5-3-4-6-9(8)13(14,15)16/h3-7H,2H2,1H3 |
InChI Key |
QGLTZRLPKRDDSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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